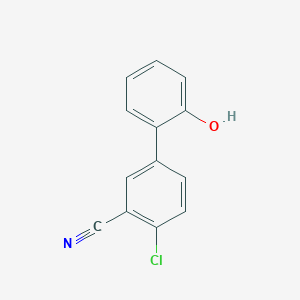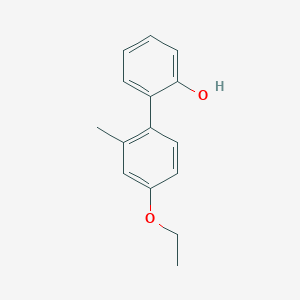
2-(4-Ethoxy-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxy-2-methylphenyl)phenol, 95% (2-MEPP) is a phenolic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds and has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and fragrances. Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential biological activities, including its anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-(4-Ethoxy-2-methylphenyl)phenol, 95% may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has antioxidant and anti-inflammatory effects. Additionally, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Ethoxy-2-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it a safe reagent to use in experiments. Additionally, it is relatively inexpensive, making it an affordable reagent for laboratory experiments. However, 2-(4-Ethoxy-2-methylphenyl)phenol, 95% has some limitations for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Ethoxy-2-methylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in various industries, such as the pharmaceutical and cosmetic industries. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for 2-(4-Ethoxy-2-methylphenyl)phenol, 95%. Finally, further research could be done to explore the potential adverse effects of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% and develop methods to reduce or eliminate these effects.
Métodos De Síntesis
2-(4-Ethoxy-2-methylphenyl)phenol, 95% can be synthesized from 4-ethoxy-2-methylphenol, which is a commercially available compound. The synthesis of 2-(4-Ethoxy-2-methylphenyl)phenol, 95% involves a two-step process. First, 4-ethoxy-2-methylphenol is reacted with sulfuric acid and heated to form a sulfonated product. The sulfonated product is then heated with sodium hydroxide and heated to form 2-(4-Ethoxy-2-methylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-17-12-8-9-13(11(2)10-12)14-6-4-5-7-15(14)16/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOOIFCPMMSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683538 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-76-2 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

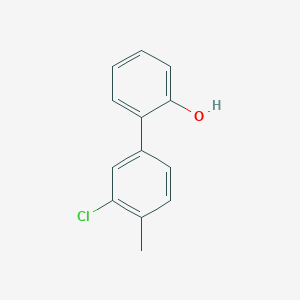
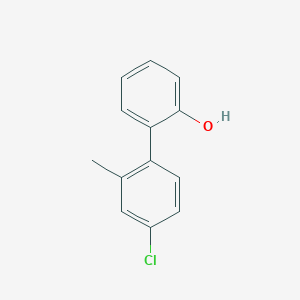



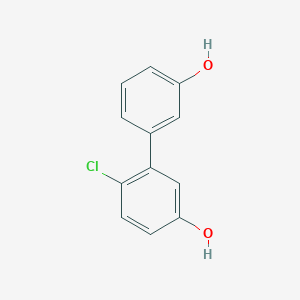
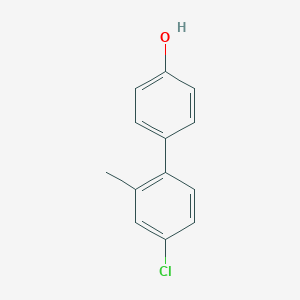



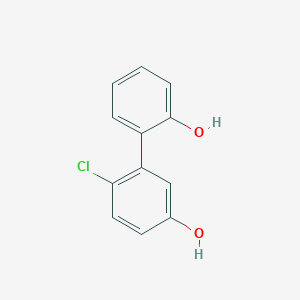
![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)

